molecular formula C18H25ClN2O4 B13910289 Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

Cat. No.: B13910289
M. Wt: 368.9 g/mol
InChI Key: FKSSNUZETFJBIO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[34]octane-8-carboxylate;hydrochloride is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride typically involves multiple steps. One common approach is to start with a 2,6-diazaspiro[3.4]octane core, which is then functionalized with various substituents. The reaction conditions often involve the use of ethanol as a solvent and hydrazine hydrate as a reagent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride can undergo several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interact with proteins involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[34]octane-8-carboxylate;hydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13;/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22);1H

InChI Key

FKSSNUZETFJBIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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